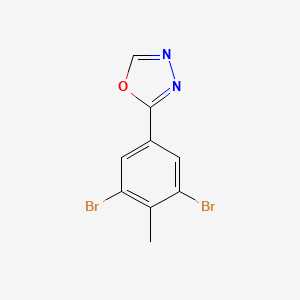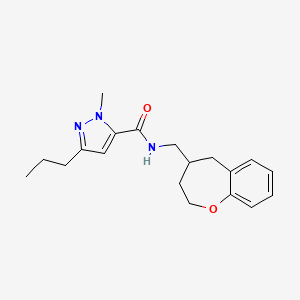![molecular formula C18H19N3O B5544903 2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)
2-[4-(diethylamino)-2-quinazolinyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives often involves strategies that enable the construction of polyheterocyclic structures through cyclizations of alkenyl(alkynyl)-functionalized quinazolinones. These methods utilize the unique combination of endocyclic amidine (or related) and exocyclic unsaturated moieties to drive cyclizations, efficiently generating a variety of fused pyrimidine systems. Such synthetic approaches offer regioselective annulation techniques for creating small- and medium-sized heterocyclic nuclei, showcasing the versatility of quinazolines as bifunctional substrates in organic synthesis (Vaskevych, Dekhtyar, & Vovk, 2023).
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
- Bimetal Chemosensor : A derivative was used to develop a selective and sensitive chemosensor for Cu(II) and Zn(II) ions in aqueous media, which can act as a “turn-off” sensor for Cu(II) and a “turn-on” sensor for Zn(II) (Liao et al., 2016).
- Fluorescent Chemosensor : Another application includes the development of a fluorescent chemosensor, where a derivative showed promising fluorescence properties, ideal for detection applications (Li et al., 2014).
Photophysical Properties
- Fluorescent Derivatives : Substituted 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones and their difluoroboron complexes were synthesized to explore their photophysical properties. Derivatives exhibited large Stokes shifts, making them useful in fluorescence studies (Moshkina et al., 2021).
Antioxidant Properties
- Antioxidant Activity : Some derivatives have been synthesized and evaluated for their antioxidant properties. These studies contribute to understanding the structure-antioxidant activity relationships within this class of compounds (Mravljak et al., 2021).
Biological Activities
- Anticonvulsant Activity : Quinazolin-4-(3H)-one derivatives have been synthesized and evaluated for anticonvulsant properties, with some showing moderate to significant activity (Georgey et al., 2008).
- Antitumor Agents : Derivatives of 2-[4-(diethylamino)-2-quinazolinyl]phenol have been investigated as potential antitumor agents, contributing to cancer treatment research (Bavetsias et al., 2002).
Cellular Imaging
- Imaging in Living Cells : A derivative was used as a fluorescent probe for zinc ion in living cells, demonstrating its potential in cellular imaging applications (Saha et al., 2011).
Eigenschaften
IUPAC Name |
2-[4-(diethylamino)quinazolin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-21(4-2)18-13-9-5-7-11-15(13)19-17(20-18)14-10-6-8-12-16(14)22/h5-12,22H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHQUYQQYVLPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Diethylamino)quinazolin-2-yl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)
![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)

![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)
![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5544874.png)


![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)
![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)
![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)
![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)
